

N-Desmethysibutramine Hydrochloride: A Comprehensive Physicochemical Profile

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Compound of Interest

Compound Name: *N-Desmethysibutramine*

Cat. No.: *B128398*

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Abstract

This technical guide provides an in-depth analysis of the core physicochemical properties of **N-Desmethysibutramine** hydrochloride, a primary active metabolite of sibutramine. As a potent norepinephrine (NET) and serotonin (SERT) transporter inhibitor, its efficacy and safety profile are intrinsically linked to its chemical and physical characteristics. This document outlines its structural features, solubility, melting point, and spectral data, supported by detailed experimental methodologies. Furthermore, its mechanism of action is visualized through a signaling pathway diagram to provide a comprehensive understanding for research and development applications.

Chemical and Physical Properties

The fundamental physicochemical properties of **N-Desmethysibutramine** hydrochloride are summarized in the tables below. These parameters are critical for formulation development, analytical method development, and understanding its pharmacokinetic and pharmacodynamic behavior.

Table 1: General Properties of N-Desmethysibutramine Hydrochloride

Property	Value	Reference
Chemical Name	1-[1-(4-chlorophenyl)cyclobutyl]-N,3-dimethylbutan-1-amine;hydrochloride	
Molecular Formula	C16H25Cl2N	
Molecular Weight	302.28 g/mol	
CAS Number	84467-94-7	
Appearance	White to off-white solid	
Melting Point	239-242 °C	

Table 2: Solubility Data of N-Desmethylsibutramine Hydrochloride

Solvent	Solubility	Method
DMSO	62.5 mg/mL (206.76 mM)	Experimental
Methanol	Soluble	Experimental

Further details on the experimental protocols for determining these properties are provided in Section 3.

Spectral Data

While raw spectral data for **N-Desmethylsibutramine** hydrochloride is not widely published, its structural elucidation and confirmation are typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are essential for confirming the chemical structure of **N-Desmethylsibutramine** hydrochloride. The proton NMR would show characteristic signals for

the aromatic protons on the chlorophenyl ring, the cyclobutyl protons, the aliphatic chain protons, and the N-methyl protons. Similarly, the carbon NMR would provide distinct peaks for each carbon atom in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For **N-Desmethysibutramine**, characteristic product ions are observed, which can be used for its identification and quantification in complex matrices like plasma.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of **N-Desmethysibutramine** hydrochloride would be expected to show characteristic absorption bands for N-H stretching (from the secondary amine hydrochloride), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-Cl stretching.

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of **N-Desmethysibutramine** hydrochloride.

Melting Point Determination

Methodology: Capillary Melting Point Method

- A small, finely powdered sample of **N-Desmethysibutramine** hydrochloride is packed into a capillary tube, sealed at one end.
- The capillary tube is placed in a calibrated melting point apparatus.
- The sample is heated at a controlled rate.
- The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.

Solubility Determination

Methodology: Shake-Flask Method (for thermodynamic solubility)

- An excess amount of **N-Desmethysibutramine** hydrochloride is added to a known volume of the solvent (e.g., water, buffers of different pH, organic solvents) in a sealed container.
- The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The suspension is then filtered to remove the undissolved solid.
- The concentration of the dissolved compound in the filtrate is determined by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

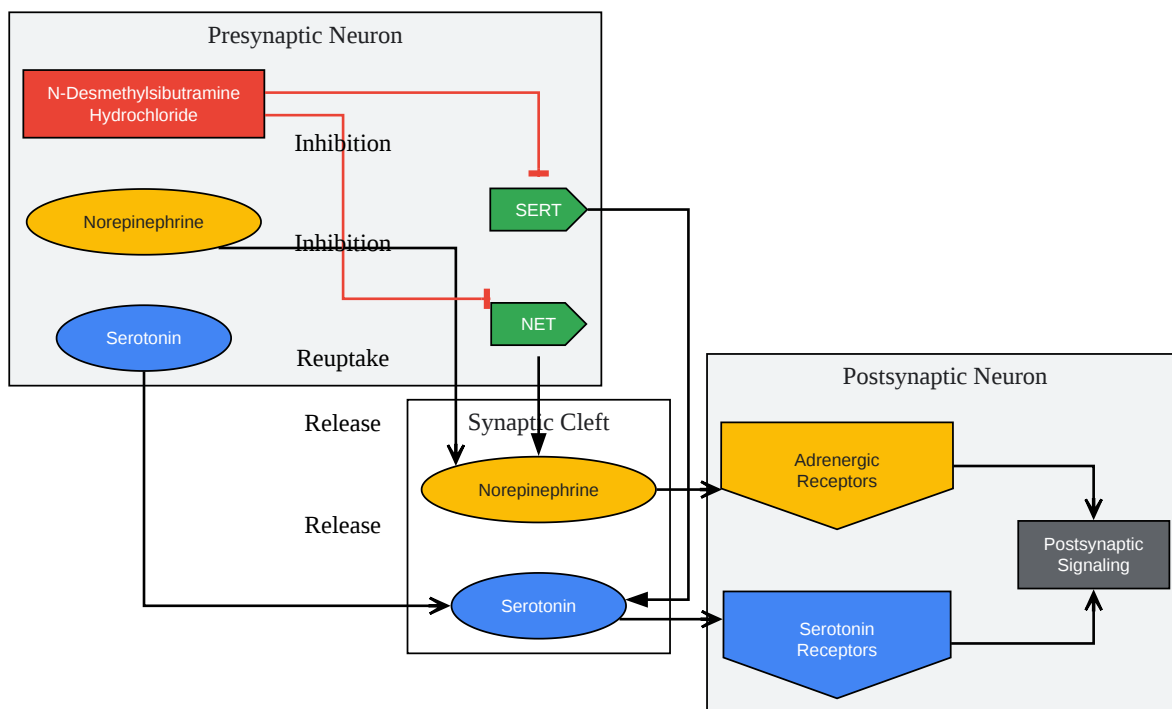
pKa Determination

Methodology: Potentiometric Titration

- A known concentration of **N-Desmethysibutramine** hydrochloride is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low aqueous solubility.
- The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
- The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.
- A titration curve of pH versus the volume of titrant added is plotted.
- The pKa is determined from the pH at the half-equivalence point of the titration curve.

Mechanism of Action and Signaling Pathway

N-Desmethysibutramine hydrochloride is a potent inhibitor of the norepinephrine transporter (NET) and the serotonin transporter (SERT). By blocking these transporters, it increases the concentration of norepinephrine and serotonin in the synaptic cleft, thereby enhancing noradrenergic and serotonergic neurotransmission. This dual mechanism of action is believed to be responsible for its effects on appetite suppression and energy expenditure.

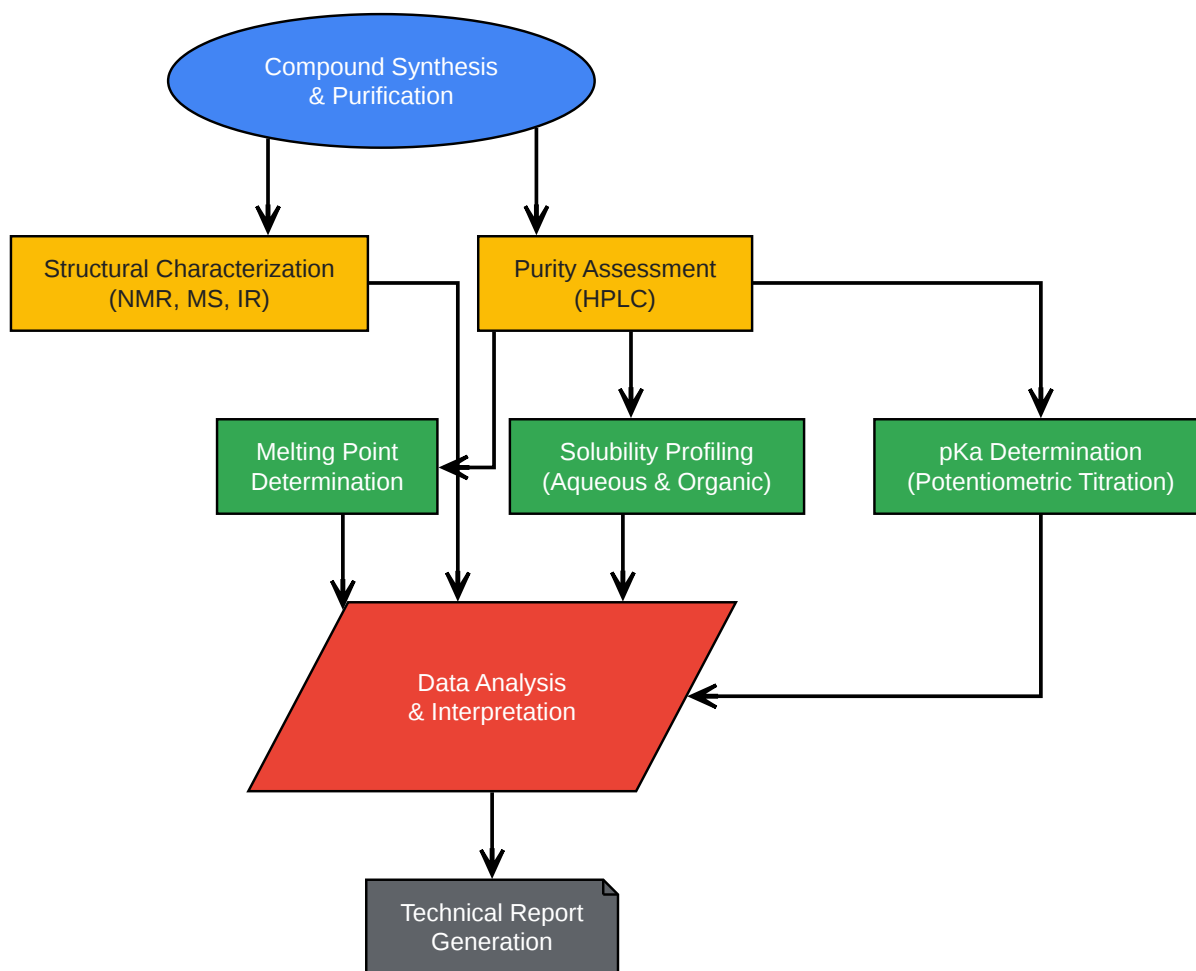


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Caption: Mechanism of action of **N-Desmethyisibutramine** hydrochloride.

Experimental Workflow Visualization

The general workflow for determining the physicochemical properties of a pharmaceutical compound like **N-Desmethyisibutramine** hydrochloride is depicted below.



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Caption: General experimental workflow for physicochemical profiling.

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